3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid
Brand Name: Vulcanchem
CAS No.: 1334495-20-3
VCID: VC2567595
InChI: InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)
SMILES: CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid

CAS No.: 1334495-20-3

Cat. No.: VC2567595

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid - 1334495-20-3

Specification

CAS No. 1334495-20-3
Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid
Standard InChI InChI=1S/C14H25NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)
Standard InChI Key ZVYWTYGEMCKQAA-UHFFFAOYSA-N
SMILES CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C
Canonical SMILES CC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C

Introduction

Chemical Properties and Structure

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid, with CAS number 1334495-20-3, is an organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol. The compound exists as an oil at room temperature and is characterized by its distinctive structure featuring a piperidine ring with a butanoic acid moiety attached at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom .

Structural Identifiers

The structural identifiers of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid are summarized in Table 1.

Table 1: Structural Identifiers of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid

IdentifierValue
CAS Number1334495-20-3
IUPAC Name3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid
Molecular FormulaC14H25NO4
Molecular Weight271.36 g/mol
InChIInChI=1S/C14H25NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)
InChI KeyZVYWTYGEMCKQAA-UHFFFAOYSA-N
Canonical SMILESCC(CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C

Physical Properties

The physical and chemical properties of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid are presented in Table 2.

Table 2: Physical and Chemical Properties of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid

PropertyDescription
Physical State (20°C)Oil
Purity≥95%
Storage TemperatureRoom temperature (recommended in a cool, dark place <15°C)
SolubilitySoluble in most organic solvents
StabilityStable under normal storage conditions

The compound features several functional groups that contribute to its chemical reactivity: the carboxylic acid group of the butanoic acid moiety, which can participate in esterification and amidation reactions; the piperidine ring, which provides a cyclic amine structure; and the tert-butoxycarbonyl group, which serves as a protecting group for the piperidine nitrogen and can be cleaved under acidic conditions.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid. These methods typically involve protection of the piperidine nitrogen followed by functionalization at the 4-position.

Common Synthetic Routes

One common method for synthesizing 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid involves the reaction of piperidine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. This reaction selectively protects the piperidine nitrogen, allowing for subsequent functionalization at other positions.

The synthesis typically follows these general steps:

  • Protection of the piperidine nitrogen with a Boc group

  • Functionalization at the 4-position to introduce the butanoic acid moiety

  • Purification and isolation of the final product

Protection of Piperidine Nitrogen

The protection of the piperidine nitrogen is typically conducted by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as THF or a THF/water mixture . This reaction is often performed in the presence of an alkali metal carbonate (such as sodium carbonate or potassium carbonate) or a sterically hindered organic amine (like N,N-diisopropylethylamine) to facilitate the reaction .

The reaction conditions for Boc protection are typically mild, with temperatures ranging from 10°C to 30°C, and reaction times of approximately 1 to 6 hours . The product can be isolated using conventional procedures such as filtration, chromatography, or recrystallization.

Industrial Production Methods

Industrial production methods for 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability compared to batch processes. These methods often employ optimized reaction conditions and specialized equipment to enhance yield and purity.

Table 3 summarizes the key steps and conditions for different synthetic approaches to 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid.

Table 3: Synthetic Approaches to 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid

Synthetic RouteKey ReagentsConditionsAdvantagesLimitations
Direct Boc protectionDi-tert-butyl dicarbonate, Base (e.g., Et3N)10-30°C, 1-6h, THF/waterSimple procedure, mild conditionsModerate yields
Lithiation approachAlkyl lithium reagent, CO2-100 to -60°C, THF, anhydrous conditionsHigh regioselectivitySensitive to moisture, requires low temperatures
Continuous flow methodDi-tert-butyl dicarbonate, BaseControlled flow rate, optimized temperatureScalable, efficient, sustainableRequires specialized equipment

Chemical Reactions

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid can undergo various chemical reactions due to its functional groups, making it a versatile building block in organic synthesis.

Oxidation Reactions

The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions

Reduction reactions can be performed to modify the functional groups present in the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce the carboxylic acid to an alcohol or aldehyde depending on the conditions.

Substitution Reactions

The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions. This allows for the generation of diverse derivatives with modified properties.

Boc Deprotection

A particularly important reaction is the acid-catalyzed removal of the Boc protecting group, which reveals the free piperidine nitrogen. This reaction is typically conducted using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield carboxylic acids or ketones

  • Reduction can produce alcohols or amines

  • Deprotection reveals the free piperidine nitrogen, which can participate in further reactions

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid has numerous applications in scientific research, particularly in organic synthesis and drug development.

Role in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its functional diversity and the presence of the Boc protecting group, which allows for selective reactivity. It can be used as:

  • A precursor for more complex molecules

  • A scaffold for the introduction of diverse functional groups

  • A starting material for heterocyclic synthesis

  • An intermediate in the construction of biologically active compounds

Applications in Drug Development

In medicinal chemistry and drug development, 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid is investigated for potential therapeutic applications . The piperidine ring is a common structural motif in many pharmaceuticals, and the butanoic acid side chain provides a handle for further functionalization.

The compound is used in the synthesis of various drug candidates, including:

  • Anticancer agents

  • Antiviral compounds

  • Neurological agents

  • Anti-inflammatory drugs

Research Fields Utilizing This Compound

Table 4 summarizes the various research fields that utilize 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid.

Table 4: Research Applications of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid

FieldApplicationsExample Uses
ChemistryBuilding block in organic synthesisPrecursor for complex molecules
BiologyStudy of biological pathways and mechanismsProbe for biological interactions
MedicineDrug development and designSynthesis of therapeutic candidates
Pharmaceutical IndustryProduction of drug intermediatesManufacturing of active pharmaceutical ingredients
Materials ScienceDevelopment of functional materialsIncorporation into polymers and materials

Comparison with Similar Compounds

Structurally Related Compounds

Several compounds share structural similarities with 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid. These include:

  • 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid: A positional isomer with the butanoic acid moiety attached at the 3-position of the piperidine ring

  • 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: A homolog with a propanoic acid side chain instead of butanoic acid

  • 4-({[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}amino)butanoic acid: Contains an additional amide linkage between the piperidine and butanoic acid moieties

  • 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid: Contains difluoro substitution and a propanoic acid chain

Comparative Analysis

Table 5 provides a comparative analysis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid and structurally related compounds.

Table 5: Comparison of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesCAS Number
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acidC14H25NO4271.36Reference compound1334495-20-3
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acidC14H25NO4271.36Butanoic acid at 3-position318536-95-7
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acidC13H23NO4257.33Propanoic acid instead of butanoic acid154775-43-6
4-({[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}amino)butanoic acidC15H26N2O5314.38Additional amide linkage1092294-43-3
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acidC13H21F2NO4293.31Difluoropropanoic acid moiety1781370-48-6

Uniqueness of the Compound

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid is unique due to its specific substitution pattern and the presence of both a tert-butoxycarbonyl-protected piperidine ring and a butanoic acid moiety. This combination of features makes it a valuable scaffold for various synthetic and research applications, distinguishing it from related compounds that may have different reactivity profiles or physical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator